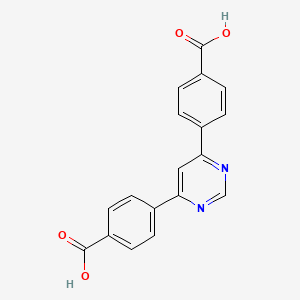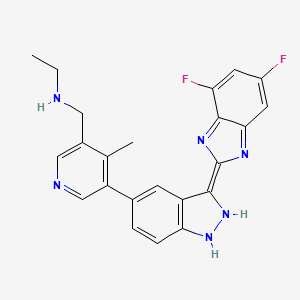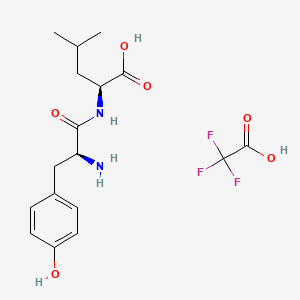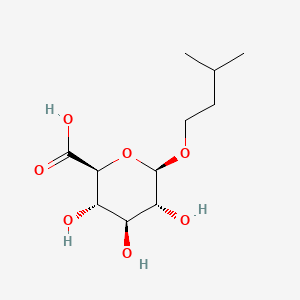
4,6-DI(4-Carboxyphenyl)pyrimidine
Descripción general
Descripción
4,6-DI(4-Carboxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C18H12N2O4 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-DI(4-Carboxyphenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-DI(4-Carboxyphenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds : 4,6-Dichloro-5-formylpyrimidine, a related compound, interacts with glycine esters to produce derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which are potential candidates for the synthesis of biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Target for Pharmaceuticals : Pyrimidines can be targeted in pharmaceuticals by focusing on hydrogen bonding processes, which may improve drug action in biology and medicine (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Potential Plant Growth Regulators : A synthetic route to o-carboxyphenyl derivatives of pyrimidine, possibly including 4,6-DI(4-Carboxyphenyl)pyrimidine, suggests their use as potential plant growth regulators (Harris, Huppatz, & Teitei, 1979).
Anti-Inflammatory and Analgesic Activities : 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, related to 4,6-DI(4-Carboxyphenyl)pyrimidine, show potential for anti-inflammatory and analgesic activities (Muralidharan, James Raja, & Deepti, 2019).
Synthesis of Bioactive Pyrimidines : A method for synthesizing 4,6-disubstituted 2-(4-morpholinyl)pyrimidines using triorganoindium compounds has been developed, enabling the creation of various non-symmetrical pyrimidines with potential bioactive properties (Martínez, Pérez-Caaveiro, Peña‐López, Sarandeses, & Pérez Sestelo, 2012).
Charge Transfer Materials : 4,6-di(thiophen-2-yl)pyrimidine derivatives demonstrate optimized electronic, photophysical, and charge transfer properties, showing potential as materials for better hole and electron transfer than current materials (Irfan, 2014).
Measurement of Pyrimidine Photoproducts in DNA : A sensitive and specific assay for measuring pyrimidine (6-4) photoproducts in DNA has been developed, which provides insights into their biological role and sequence effects in far-UV irradiated calf thymus DNA (Douki, Voituriez, & Cadet, 1995).
Propiedades
IUPAC Name |
4-[6-(4-carboxyphenyl)pyrimidin-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTUTWRNJIMOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-DI(4-Carboxyphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B8197450.png)

![Bn(-2)[allyl(-3)][Bn(-4)][Bn(-6)]Glc(b)-O-Ph(4-OMe)](/img/structure/B8197471.png)


![4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B8197490.png)

![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B8197498.png)